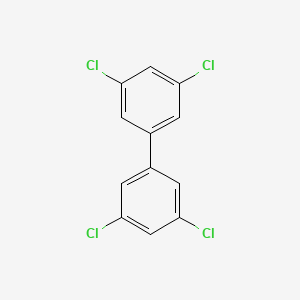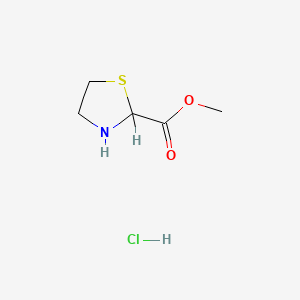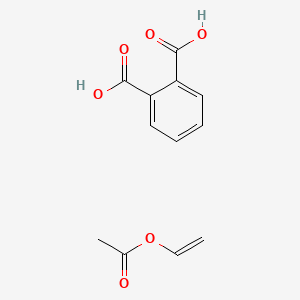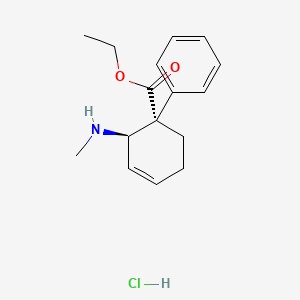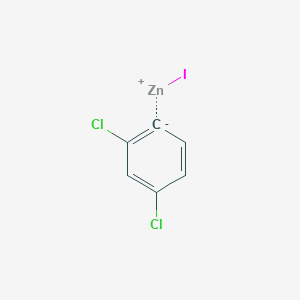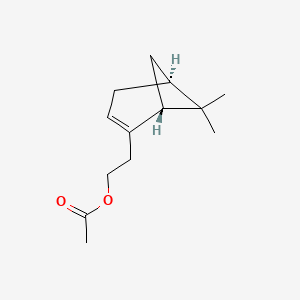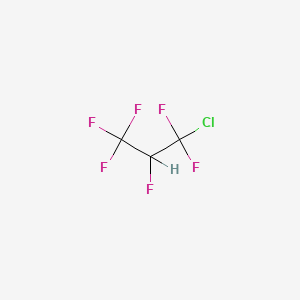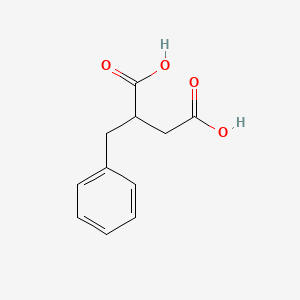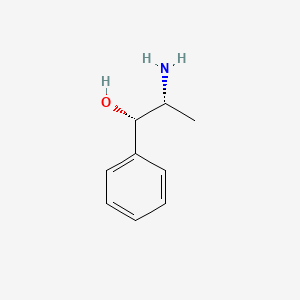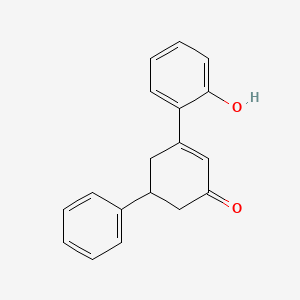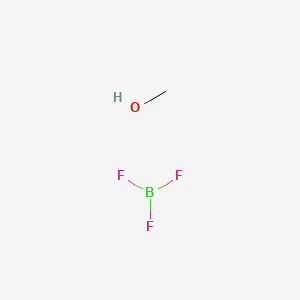
Boron trifluoride methanol
Overview
Description
Boron trifluoride methanol, also known as Trifluoroborane or BF3-Methanol, is an esterification reagent . It is a powerful acidic catalyst for the esterification of fatty acids . It can easily cleave acetylated dyes, resulting in free amino groups . It is also used in the trans-esterification of vegetable oils to form biodiesel .
Synthesis Analysis
The synthesis of this compound involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . BF3-Methanol provides a convenient methanol-catalyst system which, when used in excess with heating, quickly and quantitatively converts carboxylic acids to their methyl esters .Molecular Structure Analysis
The molecular formula of this compound is BF3·MeOH . It is a Lewis acid boron trifluoride in coordination with methanol .Chemical Reactions Analysis
This compound acts as a catalyst in chemical reactions . It is used in the esterification of fatty acids and can easily cleave acetylated dyes . It also catalyzes the trans-esterification of vegetable oils to form biodiesel .Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 99.85 . It has a density of 0.859 g/mL at 25 °C . The concentration of this compound is typically between 12-16% (titration by NaOH), with 14% in methanol .Scientific Research Applications
Catalysis and Synthesis
Boron trifluoride supported on nano-SiO2 has been utilized as an efficient and reusable heterogeneous catalyst. This catalyst aids in the synthesis of bis(indolyl)methanes and oxindole derivatives through electrophilic substitution reactions of indole with various aromatic aldehydes and isatins in methanol. This process achieves high yields at room temperature and under reflux conditions, highlighting the catalyst's efficiency and potential for multiple reuses without loss of catalytic activity (Saffar-Teluri, 2014).
Deprotection of Acetylated Amines
The boron trifluoride–methanol complex demonstrates remarkable selectivity in deprotecting acetylated amines. This complex shows high sensitivity to the steric hindrance of substrates and excels in the deacetylation of acetanilides. Its scope and limitations have been explored, highlighting its potential in selective chemical reactions (Miltsov et al., 2016).
Transesterification in Lipid Analysis
Direct transesterification of fatty acids in various tissues, like adipose tissue, muscle, and liver, with boron-trifluoride in methanol has been studied. This method is shown to be useful and acceptable for analyzing total fatty acids, providing a convenient procedure for lipid analysis in biological samples (Rule, 1997).
Fluorometric Measurement in Flour Milling
Boron trifluoride-methanol complex has been used in a fluorometric method for measuring relative wheat germ content in flour milling products. This method is suitable for skilled laboratory workers due to the hazardous nature of the reagent, underscoring its specificity and potential in food analysis (Barnes & Jørgensen, 1987).
Environmental Analysis
In environmental analysis, boron trifluoride in methanol is an effective reagent for transforming insoluble components in oil shale retort water into derivatives that are easier to characterize and quantitate. This demonstrates its utility in analyzing and quantifying water-soluble classes of organic components in environmental samples (Riley et al., 1979).
DNA Synthesis
Boron trifluoride-methanol complex has been found effective as a non-depurinating detritylating agent in automated DNA synthesis. It provides a safer alternative to dichloroacetic acid, reducing the risk of base modification and depurination in the synthesis process (Mitchell et al., 1990).
Mechanism of Action
Target of Action
Boron trifluoride methanol (BF-M) primarily targets fatty acids and acetylated dyes . It acts as a powerful acidic catalyst for the esterification of fatty acids . Furthermore, it easily cleaves acetylated dyes, resulting in free amino groups .
Mode of Action
The interaction of BF-M with its targets results in significant changes. In the case of fatty acids, BF-M catalyzes their esterification . When interacting with acetylated dyes, BF-M cleaves them, leading to the formation of free amino groups .
Biochemical Pathways
The primary biochemical pathway affected by BF-M is the esterification of fatty acids . This process is crucial in the production of biodiesel, where BF-M catalyzes the transesterification of vegetable oils . Additionally, BF-M plays a role in the deprotection of acetylated amines of cyanine dyes, leading to products with free amino groups .
Pharmacokinetics
It’s important to note that bf-m is a powerful acidic catalyst and its interaction with other substances can result in significant heat production . This could potentially impact its bioavailability and stability.
Result of Action
The action of BF-M results in significant molecular and cellular effects. Its ability to catalyze the esterification of fatty acids leads to the production of esters, which are crucial in various industries, including the production of biodiesel . Moreover, its interaction with acetylated dyes results in the formation of free amino groups .
Action Environment
The efficacy and stability of BF-M can be influenced by various environmental factors. For instance, the complex heat of BF-M with methanol was found to be 49.2 and 58.1 kJ/mol when the molar ratio of BF-M to methanol was 1:2 and 1:1, respectively . This suggests that the ratio of BF-M to methanol can significantly impact the reaction’s heat, and thus, the overall efficacy and stability of BF-M.
Safety and Hazards
Future Directions
The Boron trifluoride methanol market is on a growth trajectory, with a projected year-on-year increase of 6.34% in 2023 . The global industry is expected to maintain substantial growth, with a notable CAGR of 6.34% between 2023 and 2033 . The robust expansion is predicted to culminate in a market valuation of around US$ 478.9 million by 2033 . The pharmaceutical industry is increasingly using boron trifluoride and its complexes in the production of various pharmaceutical intermediates .
properties
IUPAC Name |
methanol;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXYCUKPDAAYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Boron, trifluoro(methanol)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(methanol)boron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18232 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
19.5 [mmHg] | |
| Record name | Trifluoro(methanol)boron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18232 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
373-57-9, 2802-68-8 | |
| Record name | Boron, trifluoro(methanol)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(methanol)boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Boron trifluoride methanol?
A1: The molecular formula of this compound complex is BF3CH3OH, and its molecular weight is 113.84 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, proton magnetic resonance (1H NMR) spectroscopy has been used to study exchange reactions within the Boron trifluoride - methanol system.
Q3: What are the primary catalytic applications of this compound?
A3: this compound is a potent acid catalyst widely used for methyl esterification reactions. This process converts fatty acids into their corresponding methyl esters, which are more volatile and suitable for analysis by gas chromatography.
Q4: Can you elaborate on the mechanism of action for this compound in methyl esterification?
A4: this compound acts as a Lewis acid catalyst in this reaction. It forms a complex with the carboxylic acid group of the fatty acid, activating it towards nucleophilic attack by methanol. This results in the formation of the methyl ester and the release of Boron trifluoride.
Q5: Are there any specific challenges or limitations associated with using this compound as a catalyst?
A5: While effective, this compound can cause the degradation or isomerization of specific fatty acids under certain conditions. For example, researchers observed artifact introduction during the methanolysis of dihydrosterculoyl lecithin with Boron trifluoride-methanol. Similarly, prolonged reaction times and high temperatures can lead to the breakdown of alpha-eleostearic acid. Therefore, careful optimization of reaction conditions is crucial to minimize these potential issues.
Q6: Besides methyl esterification, are there any other reported applications of this compound?
A6: Yes, this compound has been explored for its use as a non-depurinating detritylating agent in DNA synthesis. This property makes it a valuable alternative to traditional acidic reagents like dichloroacetic acid, which can cause depurination and chain cleavage.
Q7: How does this compound react with sodium methoxide?
A7: The reaction between this compound complex and sodium methoxide in methanol solution has been investigated using conductivity as a reaction indicator. This reaction is of particular interest for the preparation of boric acid.
Q8: Can you describe the reaction of this compound with trans-3-decenoic acid?
A8: Researchers studying this reaction identified several products, including methyl esters and lactones. This study highlights the potential complexity of reactions involving this compound and the importance of careful product analysis.
Q9: Has this compound been used in the synthesis of any specific compounds?
A9: Yes, researchers have utilized this compound in synthesizing various compounds. For example, it plays a crucial role in preparing 1-oxygenated carbazoles, including the carbazole alkaloids murrayafoline-A and murrayaquinone-A.
Q10: How is this compound used in analytical methods?
A10: this compound is widely employed in analytical chemistry, primarily for preparing samples for gas chromatography analysis. This involves converting fatty acids in the sample to their corresponding methyl esters using this compound as a catalyst. This step is crucial as fatty acid methyl esters are more volatile and thus more suitable for analysis by gas chromatography.
Q11: Can you provide specific examples of how this compound is utilized in analytical methods for various compounds?
A11: Certainly! Here are some specific examples:
- Analysis of Isopropyl Citrates in Edible Oil: this compound is used to esterify citric acid to trimethyl citric acid for GC analysis in this method.
- Determination of Adipic Acid Esters in PVC Films: this compound converts adipates extracted from PVC to dimethyl adipate for GC analysis.
- Determination of 2,4-D in Wheat: this compound is used to methylate residues, allowing for the quantitation of 2,4-D methyl ester using gas chromatography.
- Analysis of Ethephon and Fenoprop Residues in Apples: While diazomethane esterifies ethephon, this compound is specifically used for the esterification of fenoprop before its analysis by electron capture gas chromatography.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



